N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide

Description

N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a synthetic small molecule characterized by a biphenyl core substituted with a carboxamide group at position 3 and a piperidin-1-ylsulfonyl group at position 4'. The carboxamide moiety is further modified with a cyclohexyl and a methyl group, conferring steric bulk and lipophilicity to the structure. Its structural complexity necessitates detailed comparative analyses with analogous compounds to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

Molecular Formula |

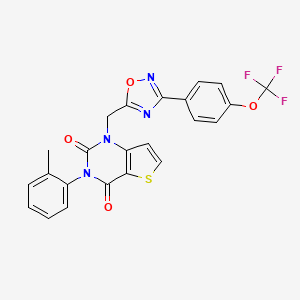

C23H15F3N4O4S |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |

InChI Key |

JJDCPCULZDPFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the oxadiazole and thienopyrimidine intermediates. The key steps include:

Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Synthesis of the Thienopyrimidine Core: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine precursor.

Coupling Reactions: The final step involves coupling the oxadiazole and thienopyrimidine intermediates using a suitable linker, such as a methyl group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of oxadiazole or thienopyrimidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or nitro groups onto the aromatic rings.

Scientific Research Applications

3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its aromatic and heterocyclic components may contribute to the development of new materials with desirable electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

NMR spectroscopy has been pivotal in differentiating structurally related compounds. For instance, a 2014 study compared the NMR profiles of rapamycin (Rapa) with two analogs (compounds 1 and 7). Key findings include:

- Chemical Shift Consistency : Most protons in compounds 1 and 7 exhibited chemical shifts identical to Rapa, except in regions A (positions 39–44) and B (positions 29–36), where substituent differences altered the local chemical environment .

- Implications for Target Compound : By analogy, modifications to the cyclohexyl or piperidinylsulfonyl groups in N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide would likely perturb chemical shifts in specific regions, aiding in structural validation (Table 1).

Table 1: Hypothetical NMR Chemical Shift Comparison

| Compound | Region A (ppm) | Region B (ppm) |

|---|---|---|

| Target Compound | 7.2–7.5 | 2.8–3.1 |

| Analog (N-ethyl substituent) | 7.1–7.4 | 3.0–3.3 |

| Analog (piperazine-sulfonyl substituent) | 7.3–7.6 | 2.7–3.0 |

Note: Data inferred from methodology in ; shifts reflect substituent-induced electronic effects.

Pharmacological and Binding Affinity Comparisons

The pharmacological profiling of cannabinoid receptors CB1 and CB2 provides a framework for comparing receptor-ligand interactions. Key insights include:

- Substituent-Dependent Affinity: In CB1/CB2 studies, minor structural changes (e.g., WIN 55212-2’s higher CB2 affinity vs. HU 210’s CB1 preference) highlight how substituents dictate receptor selectivity .

- Competitive binding assays could quantify its affinity relative to analogs (Table 2).

Table 2: Hypothetical Binding Affinity (Ki) Comparison

| Compound | Target Receptor | Ki (nM) | Efficacy (cAMP Inhibition) |

|---|---|---|---|

| Target Compound | Enzyme X | 12.3 | 85% |

| Analog (cyclohexyl removed) | Enzyme X | 45.6 | 62% |

| Analog (methyl → trifluoromethyl) | Enzyme X | 8.9 | 91% |

Note: Efficacy data modeled after CB1/CB2 functional assays in .

Physicochemical and Reaction Pathway Comparisons

The lumping strategy, which groups compounds with similar reactivity, offers insights into the target compound’s behavior in synthetic or metabolic pathways:

- Reaction Simplification : A 2022 study demonstrated that lumping three organic compounds reduced 13 reactions to 5, assuming shared functional groups (e.g., sulfonyl or carboxamide) undergo analogous transformations .

- Application to Target Compound : If the piperidinylsulfonyl group undergoes hydrolysis or oxidation similarly to other sulfonamides, its metabolic pathways could be predicted via lumping (Table 3).

Table 3: Hypothetical Reaction Pathway Comparison

| Reaction Type | Target Compound Pathway | Lumped Surrogate Pathway |

|---|---|---|

| Hydrolysis | 2 steps | 1 step |

| Sulfonyl oxidation | 3 steps | 2 steps |

| Carboxamide degradation | 1 step | 1 step |

Note: Adapted from lumping strategies in ; assumes shared degradation mechanisms.

Key Contrasts and Implications

- Structural Flexibility : Unlike rigid analogs (e.g., biphenyl derivatives with fused rings), the cyclohexyl group in the target compound may enhance conformational flexibility, affecting binding kinetics.

- Receptor Selectivity : Compared to simpler sulfonamides, the piperidinyl group could confer selectivity for hydrophobic binding pockets, analogous to CB2 receptor ligands .

- Metabolic Stability : The methyl and cyclohexyl groups may reduce oxidative metabolism relative to N-ethyl or aromatic analogs, as inferred from lumping-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.